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yl)phenyl]methanol

Cat. No.: B1451792 Get Quote

The imidazole ring is a fundamental heterocyclic motif in medicinal chemistry, prized for its

ability to engage in a variety of non-covalent interactions, including hydrogen bonding and

metal coordination. When coupled with a phenyl ring, it forms a "privileged scaffold" – a

molecular framework that is capable of binding to multiple biological targets with high affinity.

The specific compound, [2-(2-Methylimidazol-1-yl)phenyl]methanol (Molecular Formula:

C₁₁H₁₂N₂O, Molecular Weight: 188.23 g/mol ), serves as an exemplary illustration of this

chemical architecture.[1] While this particular molecule is primarily utilized as a synthetic

building block in research and industrial applications, its structural components are at the heart

of numerous pharmacologically active agents.[1]

This guide will explore the diverse applications of the broader phenyl-imidazole and phenyl-

benzimidazole class of compounds in medicinal chemistry. We will delve into their roles as

inhibitors of key enzymes and modulators of signaling pathways, providing detailed protocols

for their synthesis and biological evaluation. The insights provided are intended for

researchers, scientists, and drug development professionals seeking to leverage this versatile

scaffold in their own discovery programs.

Therapeutic Applications of Phenyl-Imidazole and
Phenyl-Benzimidazole Derivatives
The inherent versatility of the phenyl-imidazole scaffold allows for its derivatization to target a

wide array of biological processes implicated in various diseases. Below, we explore several
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key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity
The phenyl-imidazole core is a prominent feature in the design of novel anticancer agents that

target various hallmarks of cancer.

Hedgehog Signaling Pathway Inhibition: Aberrant activation of the Hedgehog (Hh) signaling

pathway is a known driver of several cancers. Phenyl-imidazole analogs have been

designed as potent inhibitors of the Smoothened (Smo) receptor, a key component of this

pathway.[2] These inhibitors function by blocking the signal transduction cascade that leads

to the activation of Gli transcription factors, ultimately suppressing tumor growth.[2]

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that plays a

critical role in the stability and function of numerous oncoproteins. N-aryl-benzimidazolone

analogs have been identified as potential HSP90 inhibitors through computational

approaches.[3] By inhibiting HSP90, these compounds can induce the degradation of client

proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Antitumor Acetylhydrazone Derivatives: Novel acetylhydrazone derivatives containing a 2-

(phenylthiomethyl)-1H-benzo-[d]-imidazole moiety have demonstrated significant antitumor

activities against a panel of cancer cell lines, including A549 (lung), HCT116 (colon), and

HepG2 (liver).[4] Certain derivatives, such as N-(2,4-dihydroxybenzylidene)-2-(2-

(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide, have shown inhibitory

concentrations in the low micromolar range.[4]

Neurodegenerative Diseases: Targeting Alzheimer's
The accumulation of amyloid-beta (Aβ) plaques is a central event in the pathogenesis of

Alzheimer's disease. The enzyme 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) is

implicated in this process through its interaction with Aβ.

17β-HSD10 Inhibition: 2-phenyl-1H-benzo[d]imidazole derivatives have been designed as

novel inhibitors of 17β-HSD10.[5] One such compound, N-(4-(1,4,6-trimethyl-1H-

benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide, has demonstrated high inhibitory

efficacy and the ability to alleviate cognitive impairment in preclinical models.[5]
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Anti-infective Properties
The phenyl-imidazole scaffold is also a key component of various anti-infective agents.

Antifungal Activity: Azole antifungals, which are potent inhibitors of the fungal enzyme

lanosterol 14α-demethylase (CYP51), often feature an imidazole or triazole ring.[6]

Derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have been synthesized and evaluated for

their antifungal activity against various Candida species, with some compounds showing

minimal inhibitory concentrations (MICs) in the sub-micromolar range.[6]

Antiprotozoal Activity: 2-phenyl-2H-indazole derivatives have shown potent activity against

protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis.[7]

The substitution pattern on the 2-phenyl ring has been found to be crucial for their

antiprotozoal efficacy.[7]

Anti-inflammatory Effects
Chronic inflammation is a key component of many diseases. The phenyl-imidazole scaffold has

been explored for its anti-inflammatory potential.

Inhibition of NO and TNF-α Production: 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives

have been identified as potent anti-inflammatory agents.[8] These compounds have been

shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α)

in lipopolysaccharide (LPS)-stimulated macrophages by modulating the NF-κB signaling

pathway.[8]

Experimental Protocols
The following protocols provide a generalized framework for the synthesis and biological

evaluation of phenyl-imidazole derivatives. Researchers should adapt these methods to their

specific target compounds and biological assays.

Protocol 1: General Synthesis of 2-Phenyl-1H-
benzimidazole Derivatives
This protocol is based on the condensation reaction between an o-phenylenediamine and a

benzoic acid derivative.[9]
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Materials:

o-phenylenediamine derivative

Substituted benzoic acid derivative

Dimethylformamide (DMF) or other suitable solvent

Acid catalyst (e.g., HCl, p-toluenesulfonic acid) - optional

Sodium bicarbonate (NaHCO₃) solution

Silica gel for column chromatography

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

In a round-bottom flask, dissolve the o-phenylenediamine derivative (1 equivalent) and the

substituted benzoic acid derivative (1-1.2 equivalents) in a suitable solvent such as DMF.

Optionally, add a catalytic amount of an acid catalyst.

Heat the reaction mixture to reflux (typically 100-150 °C) and monitor the reaction progress

by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Pour the reaction mixture into a beaker containing ice-water.

Neutralize any residual acid by slowly adding a saturated solution of NaHCO₃ until the pH is

neutral to slightly basic.

Collect the precipitated product by vacuum filtration.

Wash the solid with cold water and dry it under vacuum.

If necessary, purify the crude product by column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
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Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and

mass spectrometry.

Visualization of Synthetic Workflow:
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Caption: General workflow for the synthesis of 2-phenyl-1H-benzimidazole derivatives.

Protocol 2: In Vitro Evaluation of Anticancer Activity
(MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on

cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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assay.[4]

Materials:

Cancer cell lines (e.g., A549, HCT116, HepG2)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Synthesized compounds dissolved in DMSO (stock solutions)

MTT solution (5 mg/mL in PBS)

Dimethyl sulfoxide (DMSO) or solubilization buffer

96-well microplates

Multichannel pipette

Microplate reader

Procedure:

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL

of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

Prepare serial dilutions of the test compounds in cell culture medium from the DMSO stock

solutions. The final DMSO concentration should be less than 0.5%.

After 24 hours, remove the medium from the wells and add 100 µL of the medium containing

the different concentrations of the test compounds. Include a vehicle control (medium with

DMSO) and a positive control (a known anticancer drug).

Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
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After the incubation period, add 20 µL of MTT solution to each well and incubate for an

additional 4 hours.

Carefully remove the medium containing MTT and add 150 µL of DMSO or a solubilization

buffer to each well to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%) by plotting the percentage of cell viability against the compound concentration and

fitting the data to a dose-response curve.

Data Presentation:

Compound A549 IC₅₀ (µM) HCT116 IC₅₀ (µM) HepG2 IC₅₀ (µM)

Derivative 5a[4] 4-17 4-17 4-17

Derivative 5d[4] 4-17 4-17 4-17

Positive Control (e.g.,

5-FU)
Report value Report value Report value

Signaling Pathway Visualization
The following diagram illustrates the inhibitory effect of phenyl-imidazole derivatives on the

Hedgehog signaling pathway.
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Caption: Inhibition of the Hedgehog signaling pathway by phenyl-imidazole derivatives

targeting the Smoothened receptor.

Conclusion and Future Perspectives
The phenyl-imidazole scaffold, exemplified by [2-(2-Methylimidazol-1-yl)phenyl]methanol,
represents a highly versatile and privileged structure in medicinal chemistry. Its derivatives

have demonstrated a broad spectrum of pharmacological activities, including anticancer,

neuroprotective, anti-infective, and anti-inflammatory properties. The synthetic accessibility and

the potential for diverse functionalization make this scaffold an attractive starting point for the

design of novel therapeutic agents.

Future research in this area will likely focus on the development of more potent and selective

inhibitors for specific biological targets. Structure-activity relationship (SAR) studies, guided by

computational modeling and X-ray crystallography, will be instrumental in optimizing the lead

compounds. Furthermore, the exploration of novel therapeutic applications for this class of

compounds remains a promising avenue for drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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